
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of pyrrolidinyl aryl ketones. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
作用机制
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts by binding to the DAT protein and blocking the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the synaptic space, which can have various physiological and behavioral effects depending on the brain region and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone have been extensively studied in animal models and in vitro systems. It has been shown to increase dopamine levels in the striatum and prefrontal cortex, leading to enhanced locomotor activity, reward-related behaviors, and cognitive functions. It has also been shown to have antidepressant-like effects in animal models of depression, possibly through its ability to increase dopamine and serotonin levels in the brain.
实验室实验的优点和局限性
The main advantage of using (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in lab experiments is its high potency and selectivity for the DAT protein. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound.
未来方向
There are several future directions for the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in scientific research. One area of interest is the development of new compounds that can selectively target other dopamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT). Another area of interest is the use of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone in combination with other drugs or therapies to treat various neurological and psychiatric disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the biochemical and physiological effects of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, which could lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its high potency and selectivity for the DAT protein make it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use is limited by its potential toxicity and off-target effects, which can vary depending on the experimental conditions and the concentration of the compound. Further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects, which could lead to the development of new drugs with improved efficacy and safety profiles.
合成方法
The synthesis of (5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-pyridylmethylamine in the presence of a base such as triethylamine. The resulting product is then reduced with sodium borohydride to yield the final compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学研究应用
(5-Bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective and potent inhibitor of the dopamine transporter (DAT), which plays a critical role in regulating dopamine neurotransmission. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, including addiction, depression, and Parkinson's disease.
属性
IUPAC Name |
(5-bromo-2-chlorophenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O/c17-12-3-4-14(18)13(10-12)16(21)20-9-1-2-15(20)11-5-7-19-8-6-11/h3-8,10,15H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKHZCCYFQBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(1-benzofuran-2-yl)ethyl]-5-bromo-N-methylthiophene-2-carboxamide](/img/structure/B7493988.png)

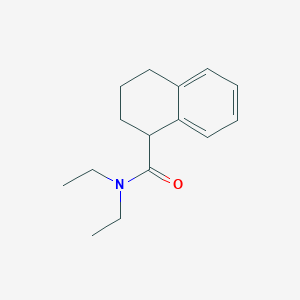

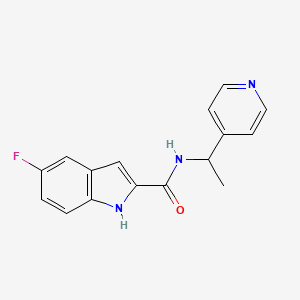
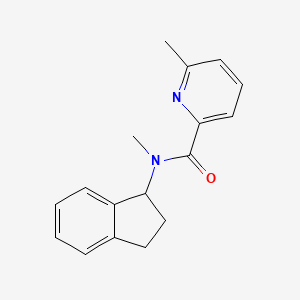
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
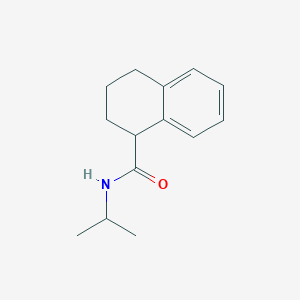
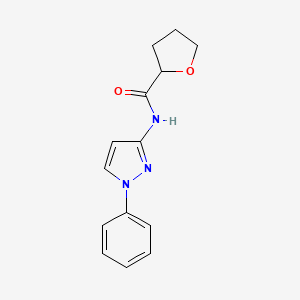
![1-methyl-2-(4-methylpiperidin-1-yl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7494070.png)
![(2-Methylcyclopropyl)-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494074.png)
![[2-(4-Fluorophenyl)morpholin-4-yl]-(4-methylphenyl)methanone](/img/structure/B7494082.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7494083.png)